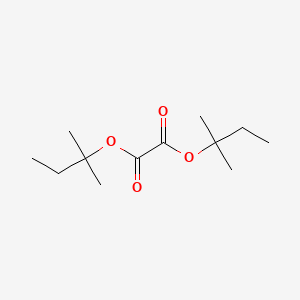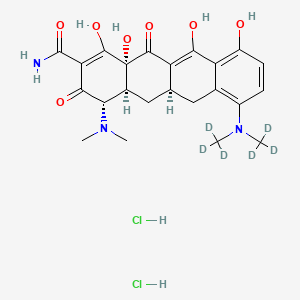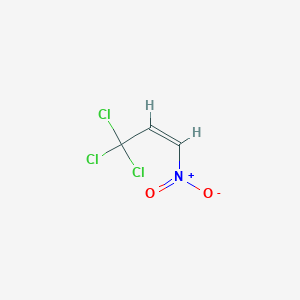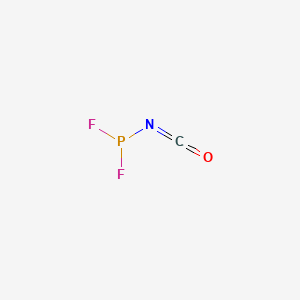
Methyl butylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl butylphosphonate is an organophosphorus compound with the molecular formula C5H13O3P. It is characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is part of the broader class of phosphonates, which are known for their stability and resistance to hydrolysis. This compound is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl butylphosphonate can be synthesized through several methods. One common method involves the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide. For example, the reaction of triethyl phosphite with butyl iodide under mild conditions can yield this compound . Another method involves the chemoselective activation of diethyl phosphonates using triflic anhydride, which allows for flexible substitution with various nucleophiles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. These reactions are conducted under controlled conditions to ensure high yields and purity. The use of catalysts such as palladium or copper can enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl butylphosphonate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates. These products have diverse applications in different fields .
Wissenschaftliche Forschungsanwendungen
Methyl butylphosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl butylphosphonate involves its interaction with various molecular targets. In biological systems, it can mimic phosphate groups and inhibit enzymes that rely on phosphate substrates. This inhibition can lead to the disruption of metabolic pathways and cellular processes . The compound’s stability and resistance to hydrolysis make it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Methyl butylphosphonate can be compared with other similar compounds such as:
Dimethyl methylphosphonate: Similar in structure but with different alkyl groups, used primarily as a flame retardant.
Diethyl phosphonate: Used in similar synthetic applications but with different reactivity due to the presence of ethyl groups.
Phosphinic acids: These compounds have similar applications but differ in their chemical structure and reactivity.
This compound stands out due to its unique combination of stability, reactivity, and versatility in various applications.
Eigenschaften
CAS-Nummer |
920-10-5 |
|---|---|
Molekularformel |
C5H12O3P- |
Molekulargewicht |
151.12 g/mol |
IUPAC-Name |
butyl(methoxy)phosphinate |
InChI |
InChI=1S/C5H13O3P/c1-3-4-5-9(6,7)8-2/h3-5H2,1-2H3,(H,6,7)/p-1 |
InChI-Schlüssel |
IGKAXTUBKVXFEV-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCP(=O)([O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexakis[(2-fluorophenyl)methyl]distannoxane](/img/structure/B14757516.png)

![N-[3-Bromopropyl]-p-toluenesulfonanilide](/img/structure/B14757524.png)
![(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14757533.png)

![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757553.png)


![1-Oxa-4-thiaspiro[4.4]nonan-2-one](/img/structure/B14757576.png)




![6h-Spiro[benzo[c]acridine-5,1'-cyclopentane]](/img/structure/B14757599.png)
